molecular formula C24H17NO5 B2889036 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate CAS No. 868153-29-1

2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate

Cat. No.: B2889036
CAS No.: 868153-29-1
M. Wt: 399.402
InChI Key: CLWJXCBDFOFNMO-UHFFFAOYSA-N
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Description

2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate: is an organic compound with the molecular formula C24H17NO5. This compound features a complex structure that includes a biphenyl group and a phthalimide moiety, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves the esterification of [2-Oxo-2-(4-phenylphenyl)ethyl] acetate with 2-(1,3-dioxoisoindol-2-yl)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and diols.

    Substitution: Nitro derivatives and halogenated compounds.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology: In biological research, the compound can be used as a probe to study enzyme-substrate interactions due to its ability to form stable complexes with certain enzymes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of new pharmacophores.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-{[1,1'-biphenyl]-4-yl}-2-oxoethyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The biphenyl and phthalimide moieties play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

  • [2-Oxo-2-(4-phenylphenyl)ethyl] acetate
  • Methyl 2-oxo-2-phenylacetate
  • Ethyl 2-oxo-4-phenylbutyrate

Uniqueness: Compared to similar compounds, [2-Oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoind

Properties

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17NO5/c26-21(18-12-10-17(11-13-18)16-6-2-1-3-7-16)15-30-22(27)14-25-23(28)19-8-4-5-9-20(19)24(25)29/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLWJXCBDFOFNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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